molecular formula C8H8N2O3S B7722322 1-methyl-1H-benzimidazol-3-ium-2-sulfonate

1-methyl-1H-benzimidazol-3-ium-2-sulfonate

Cat. No.: B7722322
M. Wt: 212.23 g/mol
InChI Key: IPGCDDVLUYNFOU-UHFFFAOYSA-N
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Description

1-methyl-1H-benzimidazol-3-ium-2-sulfonate is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring with a methyl group at the 1-position and a sulfonate group at the 2-position

Properties

IUPAC Name

3-methyl-1H-benzimidazol-3-ium-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGCDDVLUYNFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzimidazol-3-ium-2-sulfonate typically involves the following steps:

    Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring.

    Methylation: The benzimidazole ring is then methylated at the 1-position using methyl iodide or other methylating agents under basic conditions.

    Sulfonation: The final step involves the introduction of the sulfonate group at the 2-position. This can be achieved by reacting the methylated benzimidazole with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of o-phenylenediamine and formic acid are used to produce the benzimidazole ring.

    Continuous Methylation: The methylation step is carried out in continuous flow reactors to ensure consistent product quality.

    Sulfonation in Batch Reactors: The sulfonation step is typically performed in batch reactors to control the reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzimidazol-3-ium-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-methyl-1H-benzimidazol-3-ium-2-sulfonate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzimidazol-3-ium-2-sulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.

    Pathways Involved: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazol-3-ium-2-sulfonate: Similar structure but lacks the benzimidazole ring.

    1-methyl-1H-benzimidazol-3-ium-2-carboxylate: Similar structure but has a carboxylate group instead of a sulfonate group.

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